n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride
Overview
Description
n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride is a chemical compound with the molecular formula C14H18Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities .
Mechanism of Action
- The pyridine ring (with a methyl substituent) may also participate in π-electron interactions, influencing receptor binding or enzymatic activity .
Mode of Action
Pharmacokinetics (ADME)
- The compound’s lipophilic nature suggests good oral absorption. It may distribute widely due to its lipophilicity. Hepatic metabolism likely involves cytochrome P450 enzymes. Renal excretion of metabolites. High lipophilicity may enhance bioavailability .
Biochemical Analysis
Biochemical Properties
n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific receptors on cell surfaces, modulating signal transduction pathways. Additionally, it can inhibit or activate certain enzymes, thereby affecting metabolic processes within the cell .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation. At high doses, it can cause toxic or adverse effects, including liver damage and neurotoxicity. These threshold effects highlight the importance of careful dosage regulation in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of neurotransmitters, affecting brain function and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with benzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the intermediate n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and amines, depending on the specific reagents and conditions used .
Scientific Research Applications
n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride is widely used in scientific research due to its potential biological activities. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
- n-Benzyl-1-(2-pyridinyl)methanamine dihydrochloride
- n-Benzyl-1-(4-methyl-2-pyridinyl)methanamine dihydrochloride
- n-Benzyl-1-(3-chloro-2-pyridinyl)methanamine dihydrochloride
Uniqueness
n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride is unique due to the presence of the 3-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .
Properties
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]-1-phenylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-12-6-5-9-16-14(12)11-15-10-13-7-3-2-4-8-13;;/h2-9,15H,10-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKMGKCAWFYQTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNCC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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